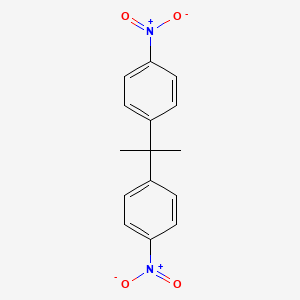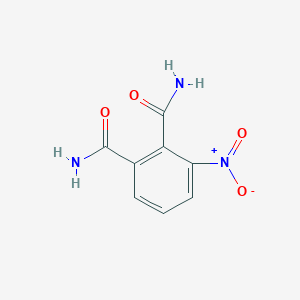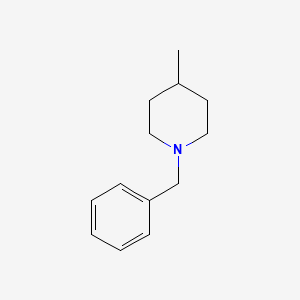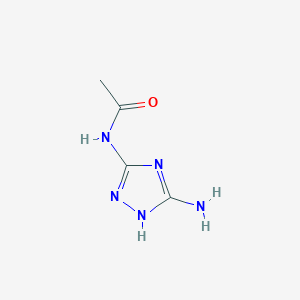
2,2-双(4-硝基苯基)丙烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2,2-Bis(4-nitrophenyl)propane is a derivative of bisphenol A, where nitro groups are introduced into the aromatic rings. This compound serves as an intermediate for various chemical reactions and the synthesis of polymers with specific properties, such as fire retardancy and high thermal stability.
Synthesis Analysis
The synthesis of derivatives of 2,2-Bis(4-nitrophenyl)propane involves multiple steps, including nitration, bromation, and amination. For instance, nitration of bisphenol A with nitric acid yields 2,2-Bis(4-hydroxy-3-nitrophenyl)-propane under controlled temperature and concentration conditions . Further chemical modifications can lead to various functionalized compounds, such as the synthesis of 2,2-bis[4-(3,4-diaminophenoxy)phenyl]propane through nucleophilic aromatic disubstitution followed by reductions . Additionally, Schiff base ligands derived from similar structures have been synthesized and complexed with zinc, demonstrating unique electrochemical behaviors .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by spectroscopic methods such as IR, NMR, and MS. For example, the structure of 2,2-Bis(3-bromo-4-hydroxy-5-nitrophenyl) propane was confirmed by these techniques after purification . Theoretical investigations, including density functional theory (DFT) calculations, provide insights into the optimized structures, bond distances, angles, and theoretical thermodynamical parameters .
Chemical Reactions Analysis
The derivatives of 2,2-Bis(4-nitrophenyl)propane participate in various chemical reactions, including polymerization and complexation. The tetraamine derivative was used to synthesize polybenzimidazole through an oxidative heteroaromatization reaction . Schiff base ligands derived from these structures form complexes with zinc, exhibiting different redox behaviors compared to the free ligand .
Physical and Chemical Properties Analysis
The physical and chemical properties of polymers derived from these compounds are influenced by the introduction of nitro groups and other substituents. For instance, polyimides obtained from diamine monomers derived from 2,2-Bis(4-nitrophenyl)propane show good solubility, thermal stability, and mechanical properties . The electrochemical properties of the zinc complexes of Schiff base ligands derived from similar structures have been studied using cyclic voltammetry, revealing their potential applications in various fields .
科学研究应用
合成过程
2,2-双(4-硝基苯基)丙烷,是生产阻燃剂的中间体,通过使用硝酸对2,2-双(4-羟基苯基)-丙烷进行硝化合成。该反应的最佳条件包括22%浓度的硝酸,温度为30℃,反应时间为3小时,产率最高可达87.5% (H. Yun-chu, 2002)。
衍生物和结构修饰
- 从双酚A经过硝化和溴化过程合成的2,2-双(3-溴-4-羟基-5-硝基苯基)丙烷的结构表征通过红外光谱、1H核磁共振、13C核磁共振和质谱分析揭示 (H. Yun-chu, 2004)。
- 通过涉及碱金属碳酸盐或氢氧化物、2,2-双(4-羟基苯基)丙烷和对氯硝基苯的反应实现了2,2'-双[4-(4-氨基苯氧基)苯基]丙烷的合成。然后应用各种还原方法产生最终化合物,并评估该过程是否适合大规模生产 (Liang Tai-shuo, 2010)。
生物修复和环境应用
- 来自Fusarium incarnatum UC-14的漆酶在双酚A [2,2-双(4-羟基苯基)丙烷]的生物修复中显示出潜力,这是一种被认为是内分泌干扰化学物质的环境污染物。漆酶/逆微胶囊体系通过氧化和环开环步骤对双酚A进行显著降解 (Urvish Chhaya & A. Gupte, 2013)。
热分解和稳定性分析
对2,2-双(4-羟基-3-硝基苯基)-丙烷及其二硝基苯基衍生物的热分解动力学研究提供了关于它们的热稳定性和分解机制的见解,这些机制受到硝基取代物数量的影响 (Xiang Zuo-yong, 2006)。
安全和危害
属性
IUPAC Name |
1-nitro-4-[2-(4-nitrophenyl)propan-2-yl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-15(2,11-3-7-13(8-4-11)16(18)19)12-5-9-14(10-6-12)17(20)21/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEPYKMGVKQEGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399070 |
Source


|
| Record name | 2,2-bis(4-nitrophenyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis(4-nitrophenyl)propane | |
CAS RN |
137107-40-5 |
Source


|
| Record name | 2,2-bis(4-nitrophenyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[3-(4-Fluorophenyl)acryloyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B1308296.png)






![1-[3-(4-Fluoro-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine](/img/structure/B1308322.png)
